1-Benzyl 3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structural features This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of 1-Benzyl 3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate involves several steps, typically starting from readily available starting materials. The synthetic route generally includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methylating agents, respectively.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
1-Benzyl 3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl 3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions.
Industry: The compound’s unique properties make it useful in various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
1-Benzyl 3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate can be compared with other pyrrolidine derivatives, such as:
This compound: This compound shares similar structural features but may differ in its specific functional groups or stereochemistry.
This compound: Another related compound with potential variations in its chemical properties and applications.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-19(22)18-13-21(12-17(18)16-10-6-3-7-11-16)20(23)25-14-15-8-4-2-5-9-15/h2-11,17-18H,12-14H2,1H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSLHYGLIMYAJO-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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